molecular formula C9H7F2N3S B13685700 5-(2,4-Difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(2,4-Difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13685700
M. Wt: 227.24 g/mol
InChI Key: QPGRJMVZDPOCOF-UHFFFAOYSA-N
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Description

5-(2,4-Difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to the thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-difluoro-5-methylbenzenamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of the amine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The raw materials used are generally commercially available, and the reaction conditions are optimized to minimize costs and maximize output.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-Difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-5-methylphenyl)(piperidin-1-yl)methanone
  • 2,4-Difluoro-5-methylphenyl)(thiomorpholino)methanone
  • 2,4-Difluoro-5-methylphenyl)(morpholino)methanone

Uniqueness

5-(2,4-Difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of fluorine atoms and the thiadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

5-(2,4-difluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7F2N3S/c1-4-2-5(7(11)3-6(4)10)8-13-14-9(12)15-8/h2-3H,1H3,(H2,12,14)

InChI Key

QPGRJMVZDPOCOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)C2=NN=C(S2)N

Origin of Product

United States

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